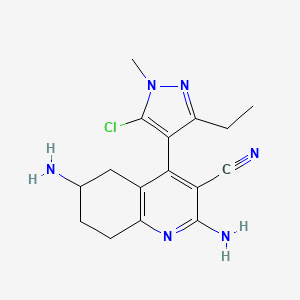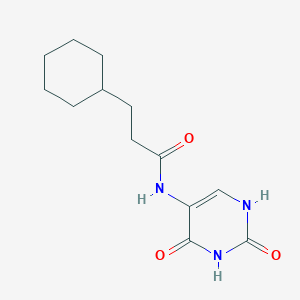
2-phenyl-5-(2-thienyl)-1,3,4-oxadiazole
Vue d'ensemble
Description
“2-phenyl-5-(2-thienyl)-1,3,4-oxadiazole” is a compound that likely contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom. The “2-phenyl” part suggests a phenyl group (a ring of 6 carbon atoms, essentially a benzene ring) attached to the second carbon of the oxadiazole ring. The “5-(2-thienyl)” part suggests a thienyl group (a sulfur-containing ring similar to benzene) attached to the fifth carbon of the oxadiazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxadiazole ring, possibly through a cyclization reaction, with the phenyl and thienyl groups already in place or added later through a coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the oxadiazole ring at its core, with the phenyl and thienyl groups attached at the 2nd and 5th positions, respectively .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. It might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with an oxadiazole ring often have good thermal and chemical stability .Applications De Recherche Scientifique
Antimicrobial and Hemolytic Activity
2-Phenyl-5-(2-thienyl)-1,3,4-oxadiazole and its derivatives have been extensively studied for their antimicrobial properties. For instance, Gul et al. (2017) synthesized a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, which demonstrated significant activity against various microbial species. These compounds also exhibited hemolytic activity, indicating their potential in biological screening and application trials (Gul et al., 2017).
Pharmaceutical Applications
In the realm of pharmaceuticals, 1,3,4-oxadiazole derivatives, including those related to 2-phenyl-5-(2-thienyl)-1,3,4-oxadiazole, have been computationally and pharmacologically evaluated. Faheem (2018) researched their potential for toxicity assessment, tumor inhibition, and other actions such as analgesic and anti-inflammatory effects. This work underscores the broad scope of applications for these compounds in drug development (Faheem, 2018).
Optical and Electronic Applications
The oxadiazole derivatives have shown promise in optical and electronic applications. Hughes et al. (2004) synthesized and analyzed the optical properties of ethynyl π-extended 2,5-diphenyl-1,3,4-oxadiazoles and 2-phenyl 5-(2-thienyl)-1,3,4-oxadiazoles. Their research revealed that these compounds exhibit a red shift in the lowest energy band in both absorption and emission spectra, highlighting their potential in developing new materials for electronic and photonic devices (Hughes et al., 2004).
Antioxidant and Antitumor Activities
Oxadiazole derivatives, including 2-phenyl-5-(2-thienyl)-1,3,4-oxadiazole, have been explored for their potential in treating various health conditions. Research by Nassar et al. (2018) showed that these compounds demonstrated significant antitumor and antimicrobial activities. This indicates their potential as therapeutic agents in combating cancer and infections (Nassar, Attallah, & Hemdan, 2018).
Anion Chemosensors
2-Phenyl-5-(2-thienyl)-1,3,4-oxadiazole and its derivatives have been used as anion fluorescent and colorimetric chemosensors. Tong et al. (2003) developed novel chemosensors based on 2,5-bis(2-hydroxyphenyl)-1,3,4-oxadiazole, demonstrating high selectivity for specific anions. Such compounds could be crucial in environmental monitoring and analytical chemistry (Tong et al., 2003).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-phenyl-5-thiophen-2-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c1-2-5-9(6-3-1)11-13-14-12(15-11)10-7-4-8-16-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDSVVJOKWROPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-N'-(4-fluorophenyl)urea](/img/structure/B5488560.png)
![3-[(2-bromophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5488568.png)


![5-{4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}pyridazin-3(2H)-one](/img/structure/B5488580.png)
![methyl 4-(4-ethyl-1-piperazinyl)-3-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B5488588.png)


![1-({2-[2-(5-bromo-2-thienyl)vinyl]-8-quinolinyl}oxy)acetone](/img/structure/B5488608.png)
![4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5488613.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-3-quinolinyl)acrylonitrile](/img/structure/B5488614.png)
![7-acetyl-6-(5-bromo-2-methoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5488627.png)
![N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide](/img/structure/B5488636.png)
![N-benzyl-4-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazine-1-sulfonamide](/img/structure/B5488651.png)